molecular formula C10H13ClN2O B14835036 6-Chloro-5-cyclopropoxy-N,N-dimethylpyridin-2-amine

6-Chloro-5-cyclopropoxy-N,N-dimethylpyridin-2-amine

Cat. No.: B14835036
M. Wt: 212.67 g/mol
InChI Key: WSDVGHNHNSPVIR-UHFFFAOYSA-N
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Description

6-Chloro-5-cyclopropoxy-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.679 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods to synthesize 6-Chloro-5-cyclopropoxy-N,N-dimethylpyridin-2-amine involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid. This reaction is carried out in dimethylformamide and can be accelerated under microwave irradiation . The intermediate pyridinyl trifluoromethanesulfonates are then converted to N,N-dimethylaminopyridines by heating in dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yields and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-cyclopropoxy-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

6-Chloro-5-cyclopropoxy-N,N-dimethylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-5-cyclopropoxy-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-cyclopropoxy-N,N-dimethylpyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

6-chloro-5-cyclopropyloxy-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C10H13ClN2O/c1-13(2)9-6-5-8(10(11)12-9)14-7-3-4-7/h5-7H,3-4H2,1-2H3

InChI Key

WSDVGHNHNSPVIR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(C=C1)OC2CC2)Cl

Origin of Product

United States

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